

# "spectroscopic data for 5-methoxy-2,2-dimethylindanone (NMR, IR, MS)"

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Compound of Interest

Compound Name: 5-Methoxy-2,2-dimethylindanone

Cat. No.: B045482

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## Spectroscopic Analysis of 5-Methoxy-1-indanone: A Technical Guide

Note: The spectroscopic data presented in this guide is for 5-methoxy-1-indanone. The initially requested compound, **5-methoxy-2,2-dimethylindanone**, is not readily found in available chemical literature and spectral databases. It is presumed that 5-methoxy-1-indanone is a suitable and structurally relevant substitute for the intended analysis.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxy-1-indanone, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-methoxy-1-indanone.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 5-Methoxy-1-indanone



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.65	d	1H	Ar-H
~6.90	dd	1H	Ar-H
~6.85	d	1H	Ar-H
3.85	S	3H	-OCH₃
3.05	t	2H	-CH <sub>2</sub> -
2.65	t	2H	-CH <sub>2</sub> -

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 5-Methoxy-1-indanone

Chemical Shift (δ, ppm)	Assignment
~205.0	C=O
~165.0	Ar-C-O
~158.0	Ar-C
~126.0	Ar-CH
~125.0	Ar-C
~115.0	Ar-CH
~109.0	Ar-CH
55.6	-OCH₃
~36.0	-CH₂-
~26.0	-CH₂-

#### **Infrared (IR) Spectroscopy**

Table 3: Key IR Absorption Bands for 5-Methoxy-1-indanone



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (aromatic ketone)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~850-800	Strong	C-H bend (aromatic, out-of- plane)

#### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for 5-Methoxy-1-indanone

m/z	Relative Intensity	Assignment
162	High	[M]+ (Molecular Ion)
161	High	[M-H]+
134	High	[M-CO] <sup>+</sup>
133	Medium	[M-H-CO]+
105	Medium	[M-CO-CHO]+
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of 5-methoxy-1-indanone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The chemical shifts are reported



in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

#### Infrared (IR) Spectroscopy

A small amount of 5-methoxy-1-indanone (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm<sup>-1</sup>.

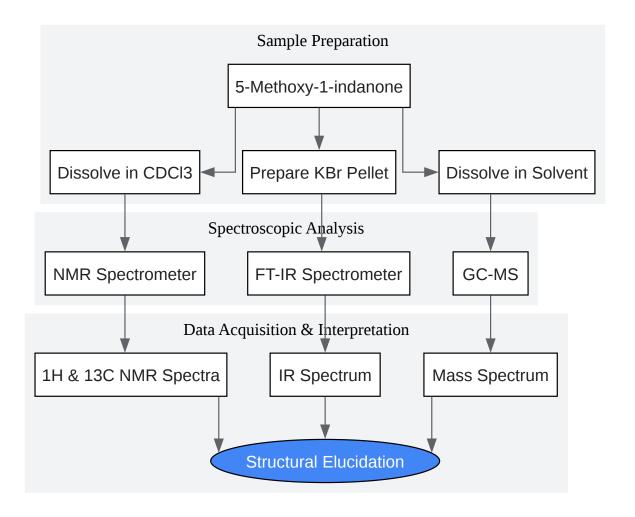
#### **Mass Spectrometry (MS)**

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 5-methoxy-1-indanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized in the mass spectrometer using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

### **Visualizations**

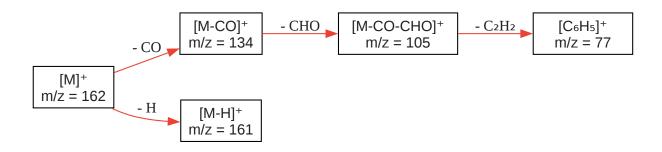
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 5-methoxy-1-indanone.





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Caption: Workflow for the spectroscopic analysis of 5-methoxy-1-indanone.



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Caption: Proposed mass spectrometry fragmentation pathway for 5-methoxy-1-indanone.

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